molecular formula C13H14N4O3S B1517225 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide CAS No. 1049606-87-2

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide

Cat. No.: B1517225
CAS No.: 1049606-87-2
M. Wt: 306.34 g/mol
InChI Key: PRRCYBCFMVEVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. It features a benzenesulfonamide group, which is a well-established zinc-binding function known to effectively inhibit carbonic anhydrase (CA) enzymes . The compound's structure, which includes a primary sulfonamide head and a hydrazide-based tail, is characteristic of the "tail approach" used in the design of CA inhibitors. This strategy aims to enhance potency and selectivity for specific CA isoforms, such as the tumor-associated CA IX, by enabling additional interactions within the enzyme's active site cavity . Research into benzenesulfonamide derivatives has demonstrated their potential as anticancer agents, with some analogues showing significant inhibitory effects against breast cancer cell lines like MDA-MB-231 and MCF-7, as well as the ability to induce apoptosis . Furthermore, this class of compounds has also been explored for antimicrobial and anti-biofilm activities against pathogens such as S. aureus and K. pneumonia . This product is intended for research purposes as a key synthetic intermediate or a reference standard in the design, synthesis, and mechanistic study of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c14-10-2-1-3-12(8-10)21(19,20)17-11-6-4-9(5-7-11)13(18)16-15/h1-8,17H,14-15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCYBCFMVEVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 4-Aminobenzoic Acid

Step Reagents & Conditions Product Yield (%) Notes
1 4-Aminobenzoic acid + benzenesulfonyl chloride, K2CO3 (8%), aqueous medium, heat 4-(Phenylsulfonyl)amino]benzoic acid 80 Acid isolated by acidification and recrystallization
2 Esterification: acid + absolute ethanol + catalytic H2SO4, reflux 3 h Ethyl 4-(phenylsulfonamido)benzoate 92.7 Precipitated with sodium carbonate
3 Hydrazinolysis: ester + hydrazine hydrate in ethanol, reflux 4 h 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide 67.9 Precipitate recrystallized from ethanol

This method is well documented and yields the target hydrazide in moderate to good yields with good purity confirmed by melting point and spectroscopic data.

Synthesis Starting from Ethyl 4-Aminobenzoate

An alternative approach begins with ethyl 4-aminobenzoate:

Step Reagents & Conditions Product Yield (%) Notes
1 Ethyl 4-aminobenzoate + benzenesulfonyl chloride, base, solvent Ethyl 4-(phenylsulfonamido)benzoate Not specified Sulfonamide formation
2 Treatment with hydrazine hydrate in ethanol, reflux This compound Not specified Hydrazinolysis of ester to hydrazide

This route is efficient and commonly used for preparing hydrazide derivatives for further functionalization.

Additional Notes on Cyclization and Derivatization

  • The hydrazide intermediate can undergo further reactions such as condensation with diketones to form heterocyclic derivatives (e.g., pyrazoles).
  • Reaction with phenyl isocyanate or isothiocyanate yields urea or thiourea derivatives, which can cyclize to triazoles or thiadiazoles under specific conditions.
  • These transformations highlight the versatility of the hydrazide intermediate in medicinal chemistry.

Research Findings and Characterization Data

Spectroscopic Characterization

  • IR Spectroscopy : Disappearance of ester C=O absorption bands (~1735 cm⁻¹) upon hydrazinolysis; appearance of NH stretching bands (~3242 cm⁻¹) characteristic of hydrazide NH groups.
  • Melting Points : Hydrazide typically shows melting points around 231-232°C, confirming purity and identity.
  • NMR Data : Proton and carbon NMR confirm the presence of aromatic protons, sulfonamide NH2, and hydrazinecarbonyl protons.

Yields and Purity

  • Overall yields for the hydrazide synthesis range from approximately 60% to over 90% depending on reaction conditions and purification methods.
  • Purity is confirmed by recrystallization and spectral analysis.

Summary Table of Preparation Methods

Starting Material Key Reagents & Conditions Product Yield (%) Reference
4-Aminobenzoic acid Benzenesulfonyl chloride, K2CO3; then esterification (EtOH, H2SO4); hydrazine hydrate reflux This compound 67.9 - 92.7 (stepwise)
Ethyl 4-aminobenzoate Benzenesulfonyl chloride; hydrazine hydrate reflux This compound Not specified

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The hydrazine carbonyl group can be reduced to form a hydrazine derivative.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 3-nitro-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide.

  • Reduction: : Formation of this compound hydrazine derivative.

  • Substitution: : Formation of various substituted sulfonamides.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds within the benzenesulfonamide class, including 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide, exhibit significant antihypertensive properties. A study using isolated rat heart models demonstrated that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide effectively decreased perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel inhibition .

Calcium Channel Modulation

The antihypertensive effects of sulfonamides may be attributed to their interaction with calcium channels. Experimental data suggest that 4-(2-aminoethyl)-benzenesulfonamide can inhibit L-type calcium channels, leading to reduced cardiac contractility and lower blood pressure . This mechanism is critical for developing new antihypertensive therapies.

Carbonic Anhydrase Inhibition

Benzenesulfonamides have been shown to act as inhibitors of carbonic anhydrases, which play a vital role in regulating pH and fluid balance in tissues. The binding affinity of these compounds to various CA isoforms suggests their potential use in treating conditions such as glaucoma and certain types of cancer .

Case Studies and Experimental Findings

StudyCompound TestedMethodologyKey Findings
Takenaka et al., 19824-(2-aminoethyl)-benzenesulfonamideIsolated rat heart modelSignificant decrease in perfusion pressure; potential antihypertensive agent
Dabbagh et al., 2014Various diazobenzenesulfonamidesBinding affinity assaysHigher binding affinity towards tested carbonic anhydrases compared to other derivatives; potential antitumor activity

Mechanism of Action

The mechanism by which 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Key Findings and Implications

Halogenation Effects : Chloro substituents () enhance lipophilicity and target binding in hydrophobic enzyme pockets .

Fluorinated Analogues : Trifluoromethyl groups () improve metabolic stability and agonist potency, critical for in vivo efficacy .

Bulkier Substituents : tert-Butyl and cyclohexyl groups () reduce oxidative degradation, extending half-life in ferroptosis inhibitors .

Biological Activity

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O3S
  • Molecular Weight : 306.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Inhibition of Carbonic Anhydrases : Similar compounds have shown significant binding affinity towards carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in tissues. The inhibition of specific CA isoforms could lead to therapeutic effects in conditions such as cancer and glaucoma .
  • Impact on Perfusion Pressure : In studies involving derivatives like 4-(2-aminoethyl)benzenesulfonamide, it was observed that these compounds can significantly decrease perfusion pressure in isolated rat heart models, suggesting a potential cardiovascular effect . This may indicate that this compound could exert similar effects.

Case Studies

  • Cardiovascular Effects :
    • A study assessed the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting a potential mechanism for cardiovascular modulation .
  • Antitumor Activity :
    • Research into related compounds has indicated that some benzenesulfonamides exhibit antitumor properties. However, specific studies on this compound are still needed to establish its efficacy against cancer cells .

Data Table: Biological Activity Summary

Study FocusCompound TestedKey Findings
Cardiovascular Effects4-(2-aminoethyl)benzenesulfonamideDecreased perfusion pressure significantly (p < 0.05)
Antitumor ActivityVarious benzenesulfonamidesSome exhibited antitumor activity against leukemia
Enzyme InhibitionCarbonic AnhydrasesHigher binding affinity noted for related compounds

Pharmacokinetic Considerations

Pharmacokinetic parameters for similar compounds have been evaluated using theoretical models such as ADME/PK analysis. These studies suggest that the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds could influence their biological activity and therapeutic potential .

Q & A

Q. Why might solubility limitations arise in biological assays, and how to mitigate them?

  • Methodology : Poor aqueous solubility can lead to aggregation. Address via:
  • Co-solvent systems (e.g., DMSO/PBS mixtures ≤0.1%).
  • Nanoformulation (e.g., liposomal encapsulation) .

Tables for Key Data

Property Method Typical Results Reference
Cytotoxicity (IC₅₀)MTT assay (MCF-7 cells)12.5–25 µM
LogP (Lipophilicity)HPLC retention time2.8–3.5
Hydrogen bond interactionsX-ray diffractionN–H⋯O (2.8–3.1 Å)
Tautomerization energy (ΔG)DFT (B3LYP/6-311++G(d,p))+5.2 kcal/mol (gas), −1.3 kcal/mol (ethanol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide
Reactant of Route 2
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.